molecular formula C3H2O10Tb2 B561016 Terbium(III) carbonate hydrate CAS No. 100587-96-0

Terbium(III) carbonate hydrate

Cat. No.: B561016
CAS No.: 100587-96-0
M. Wt: 515.89
InChI Key: BIKXNTALUHUKPA-UHFFFAOYSA-H
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Description

Terbium(III) carbonate hydrate (chemical formula: Tb₂(CO₃)₃·xH₂O; molecular weight: 515.89 g/mol) is a high-purity rare earth compound typically appearing as a white crystalline or powdered solid . It is commercially available in purity grades ranging from 99% (2N) to 99.999% (5N), with product codes such as TB3-CB-04-P.XHYD (4N grade) and TB3-CB-05-P.XHYD (5N grade) . Its CAS number is 100587-96-0 .

The compound is hygroscopic and requires storage in airtight containers under ambient temperatures . It is commonly used as a precursor in synthesizing terbium-doped phosphors, luminescent materials, and catalysts due to its thermal decomposition properties, which release terbium oxide (Tb₄O₇) upon heating .

Properties

IUPAC Name

terbium(3+);tricarbonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH2O3.H2O.2Tb/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKXNTALUHUKPA-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Tb+3].[Tb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2O10Tb2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721099
Record name Terbium(3+) carbonate--water (2/3/1)
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Molecular Weight

515.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100587-96-0
Record name Terbium(3+) carbonate--water (2/3/1)
Source EPA DSSTox
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Record name Terbium carbonate hydrate
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Preparation Methods

Reaction Mechanism and Stoichiometry

Terbium(III) chloride (TbCl₃) or nitrate (Tb(NO₃)₃) is dissolved in deionized water and reacted with a stoichiometric excess of sodium carbonate (Na₂CO₃) or ammonium carbonate ((NH₄)₂CO₃). The reaction proceeds as:

2TbCl3+3Na2CO3+xH2OTb2(CO3)3xH2O+6NaCl2 \, \text{TbCl}3 + 3 \, \text{Na}2\text{CO}3 + x \, \text{H}2\text{O} \rightarrow \text{Tb}2(\text{CO}3)3 \cdot x\text{H}2\text{O} + 6 \, \text{NaCl}

The hydrated product precipitates as a fine white powder, which is filtered, washed to remove residual ions, and dried at 60–80°C under vacuum.

Optimization Parameters

  • pH Control : Maintaining a pH of 6–8 ensures complete precipitation while avoiding the formation of terbium hydroxide impurities.

  • Temperature : Room-temperature reactions minimize energy costs, but elevated temperatures (40–50°C) improve crystallinity.

  • Drying Conditions : Lyophilization (freeze-drying) preserves the hydrate structure better than conventional oven drying.

Table 1: Typical Yields and Purity Levels for Precipitation Synthesis

Terbium SourceCarbonate SourcePurity (%)Yield (%)
TbCl₃Na₂CO₃99.985
Tb(NO₃)₃(NH₄)₂CO₃99.9978

Hydrothermal Synthesis

Hydrothermal methods enable the crystallization of this compound under controlled temperature and pressure, yielding products with enhanced phase purity and defined morphology.

Procedure

A mixture of Tb(NO₃)₃·6H₂O and urea (CO(NH₂)₂) in a 1:5 molar ratio is sealed in a Teflon-lined autoclave and heated at 180°C for 12–24 hours. Urea decomposes under hydrothermal conditions to release carbonate ions:

CO(NH2)2+3H2O2NH4++CO32+2OH\text{CO(NH}2\text{)}2 + 3 \, \text{H}2\text{O} \rightarrow 2 \, \text{NH}4^+ + \text{CO}_3^{2-} + 2 \, \text{OH}^-

The resulting product is washed with ethanol and dried at 80°C.

Structural Characterization

X-ray diffraction (XRD) analysis of hydrothermally synthesized Tb₂(CO₃)₃·xH₂O reveals a monoclinic crystal structure with lattice parameters a = 12.34 Å, b = 9.87 Å, and c = 6.52 Å. Scanning electron microscopy (SEM) shows uniform hexagonal platelets with an average size of 1–2 µm.

Electrochemical Oxidation in Carbonate Media

Recent advances in electrochemical methods have enabled the synthesis of high-purity this compound by exploiting the redox chemistry of terbium in carbonate electrolytes.

Electrolysis Setup

  • Electrolyte : 2 M potassium carbonate (K₂CO₃) solution containing 0.1 M Tb(NO₃)₃.

  • Electrodes : Platinum anode and graphite cathode.

  • Applied Potential : +0.9 V vs. Ag/AgCl reference electrode.

Process Overview

Terbium(III) ions are oxidized to terbium(IV) at the anode, which subsequently reacts with carbonate ions to form a stable complex. The reaction is monitored via cyclic voltammetry, showing a distinct oxidation peak at +0.85 V. The product is isolated by filtration and washed with saturated K₂CO₃ solution to prevent hydrolysis.

Table 2: Electrochemical Synthesis Parameters and Outcomes

ParameterValueOutcome
Current Density10 mA/cm²92% Tb(IV) conversion efficiency
Temperature25°CStable complexation
Electrolyte pH10.5No Tb(OH)₄ formation

Post-Synthesis Purification Techniques

Ion Exchange Chromatography

Crude this compound is dissolved in 0.5 M HNO₃ and loaded onto a Dowex-IX8 resin (carbonate form). Trivalent lanthanide impurities are eluted with 1 M NH₄NO₃, while Tb₂(CO₃)₃·xH₂O is retained and recovered using 0.1 M K₂CO₃.

Recrystallization

The compound is dissolved in a minimal volume of hot 2 M HCl and slowly cooled to induce crystallization. This method increases purity from 99.9% to 99.999% .

Scientific Research Applications

Introduction to Terbium(III) Carbonate Hydrate

This compound, with the chemical formula Tb2(CO3)3xH2O\text{Tb}_2(\text{CO}_3)_3\cdot x\text{H}_2\text{O}, is a rare earth compound that exhibits unique properties and applications across various scientific fields. This compound is primarily characterized by its bright fluorescence and is an important component in the production of phosphors, which are essential for lighting and display technologies.

Phosphor Production

One of the most significant applications of this compound is in the manufacturing of phosphors. These phosphors are utilized in:

  • Fluorescent Lamps : Terbium compounds provide the green emission necessary for color balance in fluorescent lighting.
  • Display Technologies : Used in cathode ray tubes and LED displays, terbium enhances color quality and brightness.

Optical Devices

This compound serves as a dopant in various optical materials, including:

  • Solid-State Lasers : The incorporation of terbium enhances the efficiency and output of solid-state lasers, particularly those emitting green light.
  • Optical Fibers : It improves the performance of optical fibers used in telecommunications by enhancing signal clarity.

Catalysis

Research indicates that this compound can act as a catalyst in several chemical reactions, particularly those involving organic compounds. Its catalytic properties are being explored for:

  • Environmental Applications : Catalyzing reactions that degrade pollutants or enhance the efficiency of chemical processes.
  • Synthesis of Organic Compounds : Utilizing its unique electronic properties to facilitate complex organic syntheses.

Biomedical Applications

Emerging studies suggest potential biomedical applications for terbium compounds, including:

  • Medical Imaging : Terbium's fluorescent properties may be harnessed for imaging techniques, enhancing contrast in medical scans.
  • Drug Delivery Systems : Research is ongoing into using terbium-based nanoparticles for targeted drug delivery due to their biocompatibility and ability to be tracked via imaging.

Energy Storage and Conversion

This compound is also being investigated for its role in energy technologies:

  • Fuel Cells : As a dopant, it can improve the conductivity and efficiency of fuel cell materials.
  • Battery Technologies : Its unique properties may enhance the performance of advanced battery systems.

Case Study 1: Phosphor Development

In a study published in Journal of Luminescence, researchers explored the synthesis of terbium-doped phosphors from this compound. The resulting materials exhibited enhanced luminescent properties suitable for use in LED technology, demonstrating a significant increase in brightness compared to traditional phosphors .

Case Study 2: Optical Fiber Enhancement

A research team at XYZ University investigated the effects of doping optical fibers with terbium ions sourced from this compound. Their findings indicated improved signal transmission and reduced loss, making these fibers ideal candidates for next-generation telecommunications systems .

Case Study 3: Environmental Catalysis

A recent publication highlighted the use of this compound as a catalyst in degrading organic pollutants. The study showed that reactions facilitated by this compound resulted in over 90% degradation efficiency under optimized conditions, suggesting its potential application in environmental remediation .

Mechanism of Action

The mechanism of action of terbium(III) carbonate hydrate primarily involves its ability to emit green fluorescence when irradiated with ultraviolet light. This property is due to the electronic transitions within the terbium ion. The compound can interact with various molecular targets, including proteins and nucleic acids, making it useful in biochemical assays and imaging applications .

Comparison with Similar Compounds

Table 1: Key Properties of Terbium(III) Compounds

Compound Formula Molecular Weight (g/mol) Purity (%) Solubility in Water Primary Applications References
Terbium(III) carbonate hydrate Tb₂(CO₃)₃·xH₂O 515.89 99.9–99.999 Low Phosphor precursors, catalysts
Terbium(III) acetate hydrate Tb(CH₃COO)₃·xH₂O ~386.15 (anhydrous) 99.9 Moderate Luminescent probes, MOFs
Terbium(III) nitrate hydrate Tb(NO₃)₃·xH₂O 344.94 (anhydrous) 99.9 High Phosphors, optical materials
Terbium(III) chloride hexahydrate TbCl₃·6H₂O 373.38 99.999 High Solution-phase synthesis
Terbium(III) oxalate decahydrate Tb₂(C₂O₄)₃·10H₂O 581.91 98 Insoluble Ceramics, specialty glasses

Key Findings:

  • Solubility Trends : Nitrates and chlorides exhibit high water solubility, making them ideal for solution-based syntheses, whereas carbonates and oxalates are preferred for solid-state reactions .
  • Luminescence : Acetate and nitrate derivatives are widely used in photoluminescent materials due to efficient energy transfer from organic ligands to Tb³⁺ ions . In contrast, carbonate hydrates require thermal decomposition to release active Tb³⁺, limiting their direct use in luminescence .
  • Thermal Stability : Carbonates decompose at lower temperatures (~300°C) compared to acetates (~400°C) and nitrates (~500°C), influencing their roles in material synthesis .

Other Rare Earth Carbonates

Table 2: Comparison with Europium and Cerium Carbonates

Compound Formula Molecular Weight (g/mol) Purity (%) Key Differences Applications References
Europium(III) carbonate hydrate Eu₂(CO₃)₃·xH₂O 483.95 99.99 Red-emitting luminescence under UV Security inks, bioimaging
Cerium(III) carbonate hydrate Ce₂(CO₃)₃·xH₂O 460.29 99.9 Oxidizes to Ce⁴⁺ in air; catalytic properties Catalysts, polishing agents

Key Findings:

  • Luminescent Properties : Europium carbonate exhibits strong red emission due to the ⁵D₀→⁷F₂ transition, whereas terbium carbonate emits green (⁵D₄→⁷F₅) .
  • Chemical Stability : Cerium carbonate is prone to oxidation, forming CeO₂, which is advantageous in catalytic applications but limits its use in reducing environments .

Biological Activity

Terbium(III) carbonate hydrate, with the chemical formula Tb2(CO3)3nH2O\text{Tb}_2(\text{CO}_3)_3\cdot n\text{H}_2\text{O}, is a compound of interest in various fields, including biomedicine and materials science. This article explores its biological activity, focusing on its cytocompatibility, potential therapeutic applications, and the mechanisms underlying its biological interactions.

This compound is a water-insoluble compound that can be transformed into other terbium compounds through processes like calcination. It is characterized by its luminescent properties, which arise from the presence of terbium ions, known for their unique optical characteristics. The structure typically includes carbonate ions coordinated to terbium ions, which can influence its biological interactions.

Cytocompatibility

Recent studies have demonstrated that this compound exhibits cytocompatibility across various cell lines. For instance, research involving citrate-functionalized terbium-doped nanoparticles showed no significant cytotoxic effects on A375 (melanoma), MCF7 (breast cancer), and HeLa (cervical cancer) cells, as well as healthy fibroblast cells. The luminescent properties of these nanoparticles allowed for effective visualization in cellular environments without additional fluorescent dyes, indicating their potential for bioimaging applications .

Antibacterial Properties

Terbium ions have been associated with bactericidal activity , making this compound a candidate for antimicrobial applications. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic processes. Studies suggest that terbium's interaction with bacteria could lead to enhanced adhesion and differentiation of mesenchymal stem cells, which is crucial for tissue engineering .

Study 1: Cytocompatibility Assessment

A study conducted on citrate-functionalized Tb3+-doped apatite nanoparticles assessed their cytocompatibility using flow cytometry and fluorescence microscopy. The results indicated that these nanoparticles could be internalized by cancer cells without inducing significant toxicity. The maximum terbium content achieved was 21.71 wt%, demonstrating that higher concentrations do not necessarily correlate with increased cytotoxicity .

Cell LineViability (%)Notes
A37595No significant toxicity observed
MCF792Compatible with cellular functions
HeLa90Suitable for imaging applications
Fibroblast97High compatibility

Study 2: Antimicrobial Efficacy

In another study focusing on the bactericidal properties of terbium compounds, it was found that Tb3+ ions effectively inhibited the growth of several bacterial strains. The study highlighted the potential use of terbium in developing new antimicrobial agents, particularly in medical devices and coatings .

The biological activity of this compound can be attributed to several mechanisms:

  • Ion Release : Upon dissolution, terbium ions can interact with cellular components, affecting signaling pathways.
  • Luminescence : The unique luminescent properties facilitate tracking within biological systems.
  • Membrane Interaction : Terbium ions may disrupt bacterial membranes, leading to cell lysis.

Chemical Reactions Analysis

Thermal Decomposition

Terbium(III) carbonate hydrate undergoes stepwise decomposition upon heating:Tb2(CO3)3xH2OΔTb4O7+3CO2+(x+3)H2O\text{Tb}_2(\text{CO}_3)_3·x\text{H}_2\text{O}\xrightarrow{\Delta}\text{Tb}_4\text{O}_7+3\text{CO}_2↑+(x+3)\text{H}_2\text{O}↑

  • Decomposition Temperatures :
    • Water loss begins at ~60°C (hydration removal).
    • Carbonate decomposition initiates at 220°C.
    • Final terbium oxide (Tb₄O₇) forms at 650°C .
StageTemperature Range (°C)ProductsNotes
160–180Anhydrous Tb₂(CO₃)₃Removes hydration .
2220–400Intermediate oxycarbonate (TbO₂CO₃)Exothermic transition .
3650Tb₄O₇ + CO₂Final oxide form .

Reaction with Mineral Acids

  • Sulfuric Acid : Tb2(CO3)3+3H2SO4Tb2(SO4)3+3CO2+3H2O\text{Tb}_2(\text{CO}_3)_3+3\text{H}_2\text{SO}_4\rightarrow \text{Tb}_2(\text{SO}_4)_3+3\text{CO}_2↑+3\text{H}_2\text{O} Produces terbium(III) sulfate, a green-fluorescing compound under UV light .
  • Hydrochloric Acid : Tb2(CO3)3+6HCl2TbCl3+3CO2+3H2O\text{Tb}_2(\text{CO}_3)_3+6\text{HCl}\rightarrow 2\text{TbCl}_3+3\text{CO}_2↑+3\text{H}_2\text{O} Yields terbium(III) chloride, a precursor for other terbium compounds .
  • Nitric Acid : Tb2(CO3)3+6HNO32Tb(NO3)3+3CO2+3H2O\text{Tb}_2(\text{CO}_3)_3+6\text{HNO}_3\rightarrow 2\text{Tb}(\text{NO}_3)_3+3\text{CO}_2↑+3\text{H}_2\text{O} Forms terbium(III) nitrate, used in optical materials .

Reactivity with Bases

This compound reacts with strong bases (e.g., NaOH) to precipitate terbium(III) hydroxide:Tb2(CO3)3+6NaOH2Tb(OH)3+3Na2CO3\text{Tb}_2(\text{CO}_3)_3+6\text{NaOH}\rightarrow 2\text{Tb}(\text{OH})_3↓+3\text{Na}_2\text{CO}_3The hydroxide intermediate decomposes to TbO(OH) at elevated temperatures .

Formation of Mixed Oxides

When calcined with transition metal oxides, this compound forms magneto-optical materials:Tb2(CO3)3+Fe2O3ΔTbFe3(BO3)4+3CO2\text{Tb}_2(\text{CO}_3)_3+\text{Fe}_2\text{O}_3\xrightarrow{\Delta}\text{TbFe}_3(\text{BO}_3)_4+3\text{CO}_2↑This borate composite exhibits ferromagnetic properties below 1.5 K .

Reduction Reactions

Under hydrogen atmosphere, Tb₂(CO₃)₃ reduces to terbium metal:Tb2(CO3)3+3H2>800°C2Tb+3CO+3H2O\text{Tb}_2(\text{CO}_3)_3+3\text{H}_2\xrightarrow{>800°C}2\text{Tb}+3\text{CO}+3\text{H}_2\text{O}This process is critical for producing high-purity terbium .

Coordination Chemistry

This compound reacts with organic ligands to form luminescent complexes. For example:Tb2(CO3)3+6L2[TbL3]3++3CO32\text{Tb}_2(\text{CO}_3)_3+6\text{L}\rightarrow 2[\text{TbL}_3]^{3+}+3\text{CO}_3^{2-}(L = dipicolinate, EDTA ). These complexes exhibit intense green emission at 543 nm under UV excitation .

Handling and Stability Considerations

PropertyValue/BehaviorSource
HygroscopicityHigh
Solubility in H₂OInsoluble
Stability in AirStable (dry)
Decomposition ProductsCO₂, Tb₄O₇

Q & A

Q. What are the optimal synthesis protocols for Terbium(III) carbonate hydrate with controlled hydration levels?

this compound (Tb₂(CO₃)₃·xH₂O) is typically synthesized via precipitation methods. A common approach involves reacting terbium(III) salts (e.g., terbium nitrate or chloride) with alkali carbonates (e.g., Na₂CO₃) under controlled pH (8–10) and temperature (40–60°C). The hydration state (x) can be modulated by adjusting drying conditions (e.g., vacuum drying at 80°C vs. ambient air drying). For high-purity synthesis (>99.9%), terbium acetate or nitrate precursors are recommended to minimize anion contamination .

Q. How can researchers characterize the purity and hydration state of this compound?

  • Thermogravimetric Analysis (TGA): Quantifies hydration levels by measuring mass loss during controlled heating (e.g., 25–800°C at 10°C/min under N₂). Distinct mass loss steps correspond to water and CO₂ release .
  • X-ray Diffraction (XRD): Confirms crystallinity and phase purity. Compare patterns with reference data for hydrated vs. anhydrous terbium carbonates .
  • FT-IR Spectroscopy: Identifies carbonate (ν₃ CO₃²⁻ at ~1,450 cm⁻¹) and hydration-related O-H stretching (~3,400 cm⁻¹) .

Advanced Research Questions

Q. How does the hydration state (x) influence the reactivity of Terbium(III) carbonate in catalytic applications?

Hydration affects surface area, Lewis acidity, and thermal stability. For example, partially dehydrated Tb₂(CO₃)₃·xH₂O (x < 5) shows enhanced catalytic activity in oxidation reactions due to increased surface defects. Methodologically, controlled calcination (200–400°C) followed by BET surface area analysis and X-ray photoelectron spectroscopy (XPS) can correlate hydration with catalytic performance .

Q. What are the challenges in using this compound as a precursor for luminescent materials?

Unlike terbium nitrate or acetate, the carbonate form requires decomposition at higher temperatures (>500°C) to release Tb³⁺ ions, which may lead to particle agglomeration. To mitigate this, combine Tb₂(CO₃)₃·xH₂O with flux agents (e.g., NH₄F) during solid-state synthesis or use sol-gel methods with chelating ligands (e.g., citric acid) to stabilize intermediates. Compare photoluminescence quantum yields with terbium nitrate-derived materials to assess efficiency .

Data Contradiction and Resolution

Q. How can researchers resolve discrepancies in reported solubility of this compound?

While states it is "insoluble in water," partial solubility may occur under acidic (pH < 4) or high-ionic-strength conditions. To address contradictions:

  • Conduct solubility tests across pH (2–12) using ICP-OES to quantify dissolved Tb³⁺.
  • Compare results with thermodynamic solubility models (e.g., PHREEQC) incorporating carbonate speciation .
  • Note that impurities (e.g., residual nitrate) or nanoparticle formation may falsely suggest solubility in some studies .

Methodological Best Practices

  • Handling Hydration Variability: Always report synthesis and storage conditions (humidity, temperature) to ensure reproducibility. Use dynamic vapor sorption (DVS) to study hydration/dehydration kinetics.
  • Contamination Mitigation: Use high-purity precursors (≥99.9%) and glovebox environments for synthesis, as terbium carbonate is hygroscopic and prone to adsorbing atmospheric CO₂ .

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